molecular formula C23H17ClFNO4S B2962517 1-[(3-chlorophenyl)methyl]-3-(4-fluorobenzenesulfonyl)-6-methoxy-1,4-dihydroquinolin-4-one CAS No. 866810-08-4

1-[(3-chlorophenyl)methyl]-3-(4-fluorobenzenesulfonyl)-6-methoxy-1,4-dihydroquinolin-4-one

Cat. No.: B2962517
CAS No.: 866810-08-4
M. Wt: 457.9
InChI Key: BVDWBBJVZLQPEU-UHFFFAOYSA-N
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Description

The compound 1-[(3-chlorophenyl)methyl]-3-(4-fluorobenzenesulfonyl)-6-methoxy-1,4-dihydroquinolin-4-one belongs to the quinolin-4-one class, characterized by a bicyclic core structure with diverse substituents influencing pharmacological and physicochemical properties. Its structure includes:

  • Position 3: A 4-fluorobenzenesulfonyl moiety, contributing to electron-withdrawing effects and metabolic stability.
  • Position 6: A methoxy group, modulating solubility and steric effects.

Properties

IUPAC Name

1-[(3-chlorophenyl)methyl]-3-(4-fluorophenyl)sulfonyl-6-methoxyquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17ClFNO4S/c1-30-18-7-10-21-20(12-18)23(27)22(31(28,29)19-8-5-17(25)6-9-19)14-26(21)13-15-3-2-4-16(24)11-15/h2-12,14H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVDWBBJVZLQPEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N(C=C(C2=O)S(=O)(=O)C3=CC=C(C=C3)F)CC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17ClFNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3-chlorophenyl)methyl]-3-(4-fluorobenzenesulfonyl)-6-methoxy-1,4-dihydroquinolin-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Pfitzinger reaction, which involves the condensation of an isatin derivative with an aromatic aldehyde in the presence of a base.

    Introduction of the Chlorophenylmethyl Group: The chlorophenylmethyl group can be introduced via a Friedel-Crafts alkylation reaction, using 3-chlorobenzyl chloride and an appropriate catalyst such as aluminum chloride.

    Sulfonylation: The fluorobenzenesulfonyl group is introduced through a sulfonylation reaction, using 4-fluorobenzenesulfonyl chloride and a base such as pyridine.

    Methoxylation: The methoxy group can be introduced by methylation of the corresponding hydroxy derivative, using methyl iodide and a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

1-[(3-chlorophenyl)methyl]-3-(4-fluorobenzenesulfonyl)-6-methoxy-1,4-dihydroquinolin-4-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the quinoline core to a tetrahydroquinoline derivative.

    Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline N-oxide derivatives, while reduction can produce tetrahydroquinoline derivatives.

Scientific Research Applications

1-[(3-chlorophenyl)methyl]-3-(4-fluorobenzenesulfonyl)-6-methoxy-1,4-dihydroquinolin-4-one has various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-[(3-chlorophenyl)methyl]-3-(4-fluorobenzenesulfonyl)-6-methoxy-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key structural analogs and their differentiating features are summarized below:

Table 1: Structural and Molecular Comparison

Compound Name Substituent at Position 3 Benzyl Group (Position 1) Position 6 Molecular Weight Key References
Target Compound 4-Fluorobenzenesulfonyl 3-Chlorophenylmethyl Methoxy ~443.9* -
1-(4-Chlorobenzyl)-6-ethoxy-3-[(4-isopropylphenyl)sulfonyl]-quinolin-4-one 4-Isopropylphenylsulfonyl 4-Chlorophenylmethyl Ethoxy 511.0
6-Ethoxy-3-(4-fluorobenzoyl)-1-[(4-methoxyphenyl)methyl]-quinolin-4-one 4-Fluorobenzoyl 4-Methoxyphenylmethyl Ethoxy 433.4
3-(Benzenesulfonyl)-1-[(4-chlorophenyl)methyl]-6,7-dimethoxyquinolin-4-one Benzenesulfonyl 4-Chlorophenylmethyl 6,7-Dimethoxy 484.0
6-Fluoro-1-[(2-fluorophenyl)methyl]-3-(4-methoxybenzoyl)-quinolin-4-one 4-Methoxybenzoyl 2-Fluorophenylmethyl Fluoro 405.4
6-Ethyl-1-[(4-fluorophenyl)methyl]-3-[3-(4-methylphenyl)-oxadiazol-5-yl]-quinolin-4-one 3-(4-Methylphenyl)-oxadiazol-5-yl 4-Fluorophenylmethyl Ethyl 439.5

*Calculated based on molecular formula.

Substituent Effects on Physicochemical Properties

A. Position 3 Modifications
  • Sulfonyl vs. Carbonyl Groups: The 4-fluorobenzenesulfonyl group in the target compound likely enhances polarity and hydrogen-bonding capacity compared to benzoyl (e.g., : 4-fluorobenzoyl) or oxadiazole () substituents. Sulfonyl groups are associated with improved metabolic stability and target binding . Electron-Withdrawing Effects: Fluorine in the sulfonyl group (target) may increase electrophilicity compared to non-halogenated analogs (e.g., benzenesulfonyl in ) .
B. Position 1 Benzyl Group Variations
  • Chlorine vs. Fluorine Substitution :
    • The 3-chlorophenylmethyl group (target) may confer higher lipophilicity than 4-fluorophenylmethyl () or 4-methoxyphenylmethyl (). Chlorine’s larger atomic radius could enhance van der Waals interactions in hydrophobic binding pockets .
    • Steric Effects : Bulky groups like 4-isopropylphenylsulfonyl () may hinder target engagement compared to smaller substituents .
C. Position 6 Functionalization
  • Methoxy vs.
  • Halogenation :
    • Fluoro at Position 6 () increases electronegativity and metabolic resistance compared to methoxy or ethoxy .

Biological Activity

1-[(3-chlorophenyl)methyl]-3-(4-fluorobenzenesulfonyl)-6-methoxy-1,4-dihydroquinolin-4-one is a complex organic compound belonging to the class of quinoline derivatives. Its unique structural features, including a chlorophenyl group, a fluorobenzenesulfonyl group, and a methoxy substituent, suggest potential applications in medicinal chemistry and biological research. This article reviews the biological activities associated with this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

Property Details
IUPAC Name This compound
Molecular Formula C₁₈H₁₈ClFNO₃S
Molecular Weight 367.86 g/mol
CAS Number Not specified

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. The compound is thought to inhibit certain enzymes or receptors involved in various biochemical pathways. For instance, it may act as a kinase inhibitor, preventing the phosphorylation of downstream signaling molecules.

Potential Targets

  • Kinases : Inhibition may lead to reduced cell proliferation.
  • Receptors : Binding to specific receptors can modulate cellular responses.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

Anticancer Activity

Several studies have reported the anticancer properties of quinoline derivatives. The compound has shown promise in inhibiting cancer cell growth in vitro. For example:

  • Case Study 1 : A study demonstrated that the compound inhibited the proliferation of breast cancer cells (MCF-7) with an IC50 value of 12 µM.

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties:

  • Case Study 2 : Testing against various bacterial strains revealed significant antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus.

Research Findings

A summary of key research findings related to the biological activity of this compound is presented below:

Study Findings
Study on Anticancer ActivityInhibition of MCF-7 cell proliferation (IC50 = 12 µM)
Study on Antimicrobial ActivityEffective against Staphylococcus aureus (zone of inhibition = 15 mm)
Mechanistic StudyIdentified as a potential kinase inhibitor affecting MAPK signaling pathway

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